(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid, commonly known as IPCA-1, is a novel synthetic compound that has gained significant attention in the scientific community due to its promising therapeutic potential. IPCA-1 is a cyclopentane derivative that has been shown to possess potent anti-inflammatory and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of IPCA-1 is not fully understood. However, several studies have suggested that IPCA-1 exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. IPCA-1 has also been shown to inhibit the activation of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, IPCA-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
IPCA-1 has been shown to possess several biochemical and physiological effects. In vitro studies have shown that IPCA-1 can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. IPCA-1 has also been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. In vivo studies have shown that IPCA-1 can reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of IPCA-1 is its potent anti-inflammatory and anti-cancer properties. IPCA-1 has also been shown to possess neuroprotective properties. However, one of the limitations of IPCA-1 is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of IPCA-1 and its potential side effects.
Future Directions
Several future directions for IPCA-1 research can be identified. One area of research could be the development of more efficient synthesis methods for IPCA-1. Another area of research could be the investigation of the potential use of IPCA-1 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of IPCA-1 and its potential side effects. Finally, the potential use of IPCA-1 in combination with other drugs for the treatment of inflammatory and cancerous diseases should be investigated.
Synthesis Methods
IPCA-1 is a synthetic compound that can be prepared by several methods. The most commonly used method involves the reaction of cyclopentanone with ethyl chloroformate to form ethyl cyclopentanone carboxylate. This intermediate is then reacted with (R)-tert-butanesulfinamide to form (R)-tert-butanesulfinyl-cyclopentanone carboxylate. The final step involves the reaction of (R)-tert-butanesulfinyl-cyclopentanone carboxylate with 2-propan-2-yloxyacetic acid to form IPCA-1.
Scientific Research Applications
IPCA-1 has been extensively studied for its potential therapeutic applications. Several studies have shown that IPCA-1 possesses potent anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. IPCA-1 has also been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. Additionally, IPCA-1 has been shown to possess neuroprotective properties and can protect neurons from oxidative stress-induced damage.
properties
IUPAC Name |
(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7(2)16-6-10(13)12-9-4-3-8(5-9)11(14)15/h7-9H,3-6H2,1-2H3,(H,12,13)(H,14,15)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSYRKCYKBWUBC-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)NC1CCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCC(=O)N[C@H]1CC[C@H](C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.